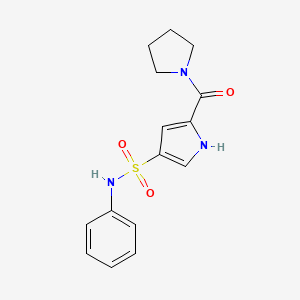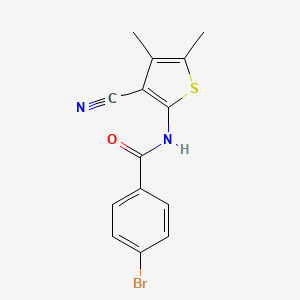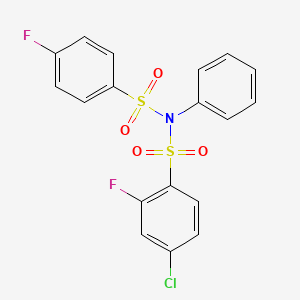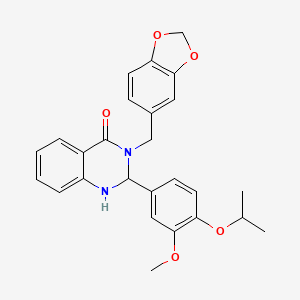
N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide, also known as NPS, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPS belongs to the class of sulfonamide compounds and has a molecular weight of 408.5 g/mol. In
Wirkmechanismus
The mechanism of action of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth and inflammation. N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has also been found to inhibit the activity of the protein kinase C pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. Additionally, N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has been found to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide in lab experiments is its potential therapeutic applications. N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has been shown to have anti-cancer and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. However, one limitation of using N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide. One area of interest is the development of new drugs based on the structure of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide. Researchers are exploring the use of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide derivatives with improved solubility and potency for the treatment of cancer and inflammatory diseases. Another area of interest is the study of the mechanism of action of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide. Researchers are working to understand the molecular pathways involved in the anti-cancer and anti-inflammatory effects of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide. Finally, researchers are exploring the use of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide in combination with other drugs for the treatment of cancer and inflammatory diseases.
Synthesemethoden
The synthesis of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide involves the reaction of pyrrole-3-sulfonamide with N-phenylpyrrolidine-1-carboxamide. The reaction is catalyzed by a base such as triethylamine in the presence of a solvent like dichloromethane. The resulting compound is then purified by column chromatography to obtain N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-15(18-8-4-5-9-18)14-10-13(11-16-14)22(20,21)17-12-6-2-1-3-7-12/h1-3,6-7,10-11,16-17H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJDCCIBRJBVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CN2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea](/img/structure/B7519396.png)

![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7519413.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B7519424.png)
![N-[2-(dimethylamino)-2-phenylethyl]-2-(furan-2-yl)quinoline-4-carboxamide](/img/structure/B7519441.png)
![2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide](/img/structure/B7519449.png)

![N-[(4-tert-butylphenyl)methyl]-N-methylquinoline-8-carboxamide](/img/structure/B7519460.png)
![methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate](/img/structure/B7519463.png)
![Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7519474.png)


![Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone](/img/structure/B7519492.png)
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B7519495.png)